molecular formula C28H23FN2OS B2462421 3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223967-07-4

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2462421
CAS No.: 1223967-07-4
M. Wt: 454.56
InChI Key: NRJILMJBHWALQF-UHFFFAOYSA-N
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Description

The compound “3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide” has a molecular formula of C28H23FN2OS . It is a chemical compound that can be obtained from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C28H23FN2OS . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound .

Mechanism of Action

Target of Action

The primary target of this compound is the RET kinase . RET kinase is a key proto-oncogene that encodes a tyrosine kinase receptor, which is essential for the normal development of the brain and the peripheral sympathetic and parasympathetic nervous systems . Gain-of-function mutations in RET kinase are the main cause of the high aggressiveness and invasiveness of medullary thyroid cancer (MTC) .

Mode of Action

The compound acts as a selective inhibitor of the RET kinase . It was proposed as a potential RET inhibitor through a ligand-based virtual screening protocol . The compound interacts with the RET kinase, inhibiting its function and leading to changes in the cell’s behavior .

Biochemical Pathways

The inhibition of RET kinase affects the downstream signaling pathways that are involved in cell growth and differentiation . By inhibiting the RET kinase, the compound disrupts these pathways, potentially reducing the aggressiveness and invasiveness of MTC .

Pharmacokinetics

The compound’s effectiveness in inhibiting ret kinase suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The compound’s action results in the inhibition of RET kinase , leading to a decrease in the aggressiveness and invasiveness of MTC . In vitro evaluation of antiproliferative properties conducted on the particularly aggressive MTC cell line TT(C634R) identified this compound as a promising anticancer agent .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2OS/c1-2-18-8-10-20(11-9-18)25-23-17-31-24-13-12-21(29)16-22(24)26(23)33-27(25)28(32)30-15-14-19-6-4-3-5-7-19/h3-13,16-17H,2,14-15H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJILMJBHWALQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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